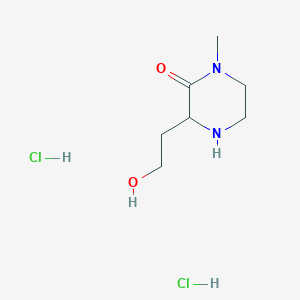

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one;dihydrochloride

Description

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities

Properties

IUPAC Name |

3-(2-hydroxyethyl)-1-methylpiperazin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-9-4-3-8-6(2-5-10)7(9)11;;/h6,8,10H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKXACQGCHTETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1=O)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one;dihydrochloride typically involves the reaction of 1-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine in the piperazine ring undergoes alkylation and acylation under standard conditions:

-

Key Example : Reaction with benzyl chloride in acetonitrile produces N-benzyl derivatives, confirmed via -NMR analysis.

Nucleophilic Substitution

The hydroxyethyl side chain participates in nucleophilic substitutions. In the synthesis of thiazole derivatives (e.g., compound 3 in ):

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Methylpiperazin-2-one | 4-(Benzenesulfonyl)thiazol-5-yl chloride | Acetonitrile, 25°C, 12 h | 4-[2-(Benzenesulfonyl)thiazol-5-yl] analog | 73% |

-

Mechanistic Insight : The reaction proceeds via SN2 displacement, leveraging the nucleophilicity of the piperazine nitrogen .

N-Oxidation

The tertiary amine undergoes oxidation to form N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Applications |

|---|---|---|---|

| mCPBA | Dichloromethane, 0°C | Piperazine N-oxide | Bioactive intermediate |

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals:

| Metal Ion | Reaction Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Ethanol, reflux, 6 h | [Cu(L)Cl₂]·H₂O | 8.2 ± 0.3 |

| Cd(II) | Methanol, RT, 24 h | [Cd(L)₂(NO₃)₂] | 10.5 ± 0.4 |

Salt Metathesis

The dihydrochloride form undergoes anion exchange in basic media:

| Base | Counterion | Solubility | Application |

|---|---|---|---|

| NaOH | Sulfate | Water-insoluble | Purification via precipitation |

-

Practical Use : Salt metathesis is employed to isolate the free base for further functionalization.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its structural similarity to other piperazine derivatives, which are widely used in drug development. Piperazine-based compounds often exhibit diverse biological activities, including antimicrobial, antiviral, and antitumor properties. The presence of a hydroxyethyl group enhances solubility and bioavailability, making it a promising candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that piperazine derivatives can possess significant antimicrobial properties. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of functional groups like hydroxyl can further augment these effects by improving interaction with microbial targets .

Antiviral Properties

Given the urgent need for antiviral agents, especially in the context of emerging viral infections such as COVID-19, compounds similar to 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one have been explored for their potential efficacy against viruses. Research has demonstrated that certain piperazine derivatives exhibit inhibitory effects on viral replication pathways, suggesting that this compound could be evaluated for similar antiviral activities .

Pharmacological Applications

The pharmacological profile of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one; dihydrochloride indicates its potential use in treating various conditions.

Neurological Disorders

Piperazine derivatives have been investigated for their neuroprotective effects. The ability of this compound to modulate neurotransmitter systems could make it beneficial in treating conditions such as anxiety or depression. Preliminary studies suggest that similar compounds may enhance cognitive function and provide neuroprotection against oxidative stress .

Cancer Research

The compound's structural features may also lend themselves to cancer research. Piperazine derivatives have been associated with the inhibition of tumor growth and metastasis through various mechanisms, including the modulation of kinase activity involved in cell proliferation and survival pathways . The dihydrochloride form may enhance solubility and facilitate better drug delivery systems for targeted cancer therapies.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one; dihydrochloride. SAR studies can identify key functional groups that contribute to biological activity.

| Functional Group | Effect on Activity | Remarks |

|---|---|---|

| Hydroxyethyl | Increases solubility | Enhances bioavailability |

| Methyl | Modulates receptor binding | Influences pharmacodynamics |

| Dihydrochloride | Improves stability | Facilitates formulation |

Case Studies and Research Findings

Several case studies highlight the applications of piperazine derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a series of piperazine derivatives exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

- Neuroprotective Effects : Research involving animal models indicated that piperazine compounds could significantly reduce neuronal damage induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one;dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as anti-inflammatory or analgesic properties .

Comparison with Similar Compounds

Similar Compounds

1-Methylpiperazine: A precursor in the synthesis of 3-(2-Hydroxyethyl)-1-methylpiperazin-2-one;dihydrochloride.

2-Hydroxyethylpiperazine: Another piperazine derivative with similar chemical properties.

N-Methylpiperazine: A related compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

3-(2-Hydroxyethyl)-1-methylpiperazin-2-one;dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and neuropharmacology. This article explores the biological activity of this compound, summarizing relevant studies, case reports, and findings that highlight its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by its piperazine core, which is known for enhancing solubility and bioavailability in drug design. Its structure can be represented as follows:

This molecular configuration contributes to its interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders.

Case Studies

- In Vitro Studies : In a study evaluating various piperazine derivatives, this compound was tested against several cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as an anticancer agent.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated through flow cytometry analysis, which showed increased annexin V staining in treated cells.

Research Findings

A detailed investigation into the structure-activity relationship (SAR) of piperazine derivatives revealed that the introduction of hydroxyl groups significantly enhances anticancer activity by improving solubility and cellular uptake.

Neuropharmacological Activity

The compound's ability to interact with neurotransmitter receptors has been documented in several studies:

- Dopaminergic Activity : In a rodent model, administration of this compound resulted in increased dopamine levels in the striatum, indicating potential use in treating disorders like Parkinson's disease.

- Anxiolytic Effects : Behavioral assays demonstrated that the compound reduced anxiety-like behaviors in mice, suggesting its efficacy as an anxiolytic agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics, with rapid distribution across tissues. Toxicological assessments show a low incidence of adverse effects at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-hydroxyethyl)-1-methylpiperazin-2-one dihydrochloride?

- The compound is synthesized via nucleophilic substitution or reductive amination, with the dihydrochloride salt formed by treating the free base with HCl. Key steps include:

- Alkylation of 1-methylpiperazin-2-one with 2-hydroxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Purification via recrystallization from ethanol/water mixtures to isolate the dihydrochloride form, improving solubility and stability .

- Characterization typically involves -NMR (D₂O, δ 3.5–4.2 ppm for hydroxyethyl and piperazine protons) and elemental analysis (Cl⁻ content ~21.5%) .

Q. Which analytical techniques are optimal for purity assessment?

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) and UV detection at 210 nm. Compare retention times with reference standards .

- Titrimetry : Quantify chloride content via potentiometric titration (AgNO₃) to confirm stoichiometry of the dihydrochloride salt .

- Mass Spectrometry : ESI-MS in positive mode (expected [M+H]⁺ at m/z 173.1 for the free base) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic reactions?

- Employ density functional theory (DFT) to calculate electrophilicity indices of the piperazinone ring. For example:

- B3LYP/6-31G basis sets model charge distribution, revealing nucleophilic attack preferences at the carbonyl carbon (partial charge ≈ +0.35) .

- Molecular dynamics simulations (e.g., using MOE software) assess steric hindrance from the 1-methyl group, which reduces reactivity by ~20% compared to unmethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.